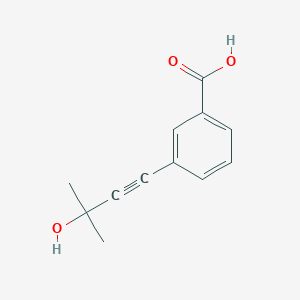

3-(3-Hydroxy-3-methylbut-1-YN-1-YL)benzoic acid

Descripción

BenchChem offers high-quality 3-(3-Hydroxy-3-methylbut-1-YN-1-YL)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Hydroxy-3-methylbut-1-YN-1-YL)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-(3-hydroxy-3-methylbut-1-ynyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-12(2,15)7-6-9-4-3-5-10(8-9)11(13)14/h3-5,8,15H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXLALQKRXWOJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC(=CC=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650800 | |

| Record name | 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878742-28-0 | |

| Record name | 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid

This guide provides a comprehensive technical overview of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid (CAS 878742-28-0), a molecule of interest in medicinal chemistry and drug discovery. We will delve into its synthesis, characterization, and potential biological activities, offering insights for researchers, scientists, and drug development professionals.

Introduction and Chemical Profile

3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid is an aromatic carboxylic acid derivative featuring a substituted alkyne moiety.[1] Its structure combines a benzoic acid core, known for its presence in various biologically active compounds, with a tertiary alcohol-containing butynyl group.[2][3] This unique combination of functional groups suggests potential for diverse chemical interactions and biological applications.

Table 1: Physicochemical Properties [1]

| Property | Value |

| CAS Number | 878742-28-0 |

| Molecular Formula | C₁₂H₁₂O₃ |

| Molecular Weight | 204.22 g/mol |

| IUPAC Name | 3-(3-hydroxy-3-methylbut-1-ynyl)benzoic acid |

| Physical Form | Solid |

Synthesis and Characterization

The synthesis of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid is most effectively achieved through a Sonogashira cross-coupling reaction. This powerful method forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[4][5]

Synthetic Workflow: Sonogashira Coupling

The general strategy involves the coupling of 3-iodobenzoic acid with 2-methyl-3-butyn-2-ol. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[6]

Caption: Synthetic workflow for 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid.

Detailed Experimental Protocol

Materials:

-

3-Iodobenzoic acid

-

2-Methyl-3-butyn-2-ol

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodobenzoic acid (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add anhydrous THF and triethylamine in a 2:1 ratio.

-

To this stirring mixture, add 2-methyl-3-butyn-2-ol (1.2 eq) dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Characterization

The structural confirmation of the synthesized 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid would be achieved through standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.5-8.2 ppm. A singlet for the hydroxyl proton. A singlet for the two methyl groups. The carboxylic acid proton will appear as a broad singlet at a downfield shift (>10 ppm).[7] |

| ¹³C NMR | Signals for the carboxyl carbon, aromatic carbons, alkyne carbons, the quaternary carbon of the butynyl group, and the methyl carbons.[7] |

| IR Spectroscopy | Characteristic peaks for the O-H stretch of the carboxylic acid and the alcohol, the C=O stretch of the carboxylic acid, C≡C stretch of the alkyne, and aromatic C-H stretches.[8] |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (204.22 g/mol ).[1] |

Potential Biological Applications in Oncology

While specific biological data for 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid is not extensively documented in publicly available literature, the benzoic acid scaffold is prevalent in numerous compounds with demonstrated anticancer activity.[2][3][9] Research into benzoic acid derivatives has revealed several potential mechanisms of action against cancer cells.

Postulated Mechanisms of Anticancer Activity

Based on the activities of structurally related compounds, 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid could potentially exert its effects through one or more of the following pathways:

-

Histone Deacetylase (HDAC) Inhibition: Some benzoic acid derivatives have been shown to inhibit HDACs, leading to cell cycle arrest and apoptosis in cancer cells.[10]

-

Modulation of Signaling Pathways: Benzoic acid derivatives have been reported to modulate key cancer-related signaling pathways, including the ERK and PI3K/AKT pathways.[9]

-

Induction of Apoptosis: Many benzoic acid-based compounds have demonstrated the ability to induce programmed cell death (apoptosis) in various cancer cell lines.[11]

Caption: Postulated anticancer mechanisms of benzoic acid derivatives.

Potential as a Retinoid X Receptor (RXR) Modulator

The structural motif of an arylalkynyl benzoic acid is present in bexarotene, a known Retinoid X Receptor (RXR) selective agonist.[12][13] RXR modulators have therapeutic applications, particularly in oncology.[14] Given this structural similarity, it is plausible that 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid could interact with RXRs. Further investigation is warranted to explore this possibility.

Experimental Workflows for Biological Evaluation

To assess the potential anticancer activity of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid, a series of in vitro assays would be employed.

In Vitro Anticancer Activity Screening

Objective: To determine the cytotoxic and antiproliferative effects of the compound on various cancer cell lines.

Protocol: MTT Assay [15]

-

Seed cancer cells (e.g., MCF-7, HCT-116) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid for 48-72 hours.

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) value.

Protocol: Trypan Blue Exclusion Assay [16]

-

Treat cancer cells with the compound at various concentrations for a specified time.

-

Harvest the cells and resuspend them in phosphate-buffered saline (PBS).

-

Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

-

Calculate the percentage of cell viability.

Mechanistic Studies

Should initial screening indicate significant anticancer activity, further experiments would be necessary to elucidate the mechanism of action.

Table 3: Assays for Mechanistic Elucidation

| Assay | Purpose |

| HDAC Activity Assay | To determine if the compound inhibits the activity of histone deacetylases. |

| Western Blot Analysis | To investigate the modulation of key proteins in signaling pathways (e.g., phosphorylated ERK, AKT) and apoptosis (e.g., caspases, Bcl-2 family proteins). |

| Cell Cycle Analysis | To assess the effect of the compound on the distribution of cells in different phases of the cell cycle using flow cytometry. |

| RXR Reporter Gene Assay | To evaluate the potential of the compound to activate or inhibit Retinoid X Receptors.[17][18] |

Conclusion

3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid represents a molecule with significant potential for further investigation in the field of drug discovery. Its synthesis is readily achievable through established methodologies like the Sonogashira coupling. While direct biological data is limited, the structural features of this compound suggest promising avenues for exploration, particularly in oncology. The experimental workflows outlined in this guide provide a robust framework for elucidating its biological activity and mechanism of action. Further research into this and similar benzoic acid derivatives could lead to the development of novel therapeutic agents.

References

-

Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). Preprints.org. Retrieved January 19, 2026, from [Link]

-

Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023, May 29). Preprints.org. Retrieved January 19, 2026, from [Link]

-

Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. (n.d.). Journal of Chemistry Letters. Retrieved January 19, 2026, from [Link]

-

Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024, October 7). Bentham Science. Retrieved January 19, 2026, from [Link]

-

Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Design synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. (n.d.). Journal of Chemistry Letters. Retrieved January 19, 2026, from [Link]

-

Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. (2024, July 29). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

(PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved January 19, 2026, from [Link]

-

Modeling, Synthesis, and Biological Evaluation of Potential Retinoid X Receptor (RXR)-Selective Agonists: Analogues of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(5,5,8,8-tetrahydronaphthalen-2-yl)amino)nicotinic Acid (NEt-TMN). (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

-

Modeling, Synthesis, and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Sonogashira Coupling | PDF | Organic Chemistry. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]

-

3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid | C12H12O3. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (n.d.). Pendidikan Kimia. Retrieved January 19, 2026, from [Link]

-

The potential of retinoic acid receptors as prognostic biomarkers and therapeutic targets in gastric cancer. (2024, September 11). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Virtual Screening Strategy to Identify Retinoic Acid-Related Orphan Receptor γt Modulators. (2023, April 13). MDPI. Retrieved January 19, 2026, from [Link]

-

(PDF) Recent Advances in Sonogashira Reactions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Modeling, Synthesis and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Novel Analogs of 4-[1-(3,5,5,8,8- Pentamethyl-5,6,7,8-tetrahydro-2- naphthyl)ethynyl]benzoic Acid (Bexarotene). (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

Sources

- 1. 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid | C12H12O3 | CID 28063267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

- 12. Modeling, Synthesis, and Biological Evaluation of Potential Retinoid X Receptor (RXR)-Selective Agonists: Analogues of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(5,5,8,8-tetrahydronaphthalen-2-yl)amino)nicotinic Acid (NEt-TMN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Modeling, Synthesis and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Novel Analogs of 4-[1-(3,5,5,8,8- Pentamethyl-5,6,7,8-tetrahydro-2- naphthyl)ethynyl]benzoic Acid (Bexarotene) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02882A [pubs.rsc.org]

- 16. jchemlett.com [jchemlett.com]

- 17. The potential of retinoic acid receptors as prognostic biomarkers and therapeutic targets in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Virtual Screening Strategy to Identify Retinoic Acid-Related Orphan Receptor γt Modulators [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. A thorough understanding of these properties is paramount for its application in drug design and development, influencing critical parameters such as bioavailability, formulation, and pharmacokinetics.[1][2][3][4][5] This document delves into the structural and physicochemical characteristics of the compound, outlines a robust synthetic methodology, and details experimental protocols for its characterization. The synthesis, structural details, and key physicochemical parameters are presented to provide a holistic understanding for researchers in the field.

Introduction: The Significance of Physicochemical Profiling

The journey of a potential drug candidate from discovery to clinical application is intricately linked to its physicochemical properties.[1][2] These inherent characteristics, such as solubility, lipophilicity, and ionization state (pKa), govern how a molecule behaves in a biological system.[2][5] A comprehensive physicochemical profile is therefore not merely a set of data points, but a predictive tool that informs formulation strategies, anticipates potential liabilities, and ultimately de-risks the drug development process.[3][4] 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid, a substituted benzoic acid derivative, presents a unique combination of functional groups—a carboxylic acid, an internal alkyne, and a tertiary alcohol—that contribute to its specific chemical behavior. The benzoic acid moiety is a common scaffold in biologically active compounds, with its carboxyl group often involved in key interactions with biological targets.[6][7] The introduction of the hydroxy-methylbutynyl substituent significantly modulates the electronic and steric properties of the parent molecule, influencing its overall physicochemical profile.[7]

This guide serves as a foundational resource for researchers working with 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid, providing both predicted and theoretical data alongside established experimental methodologies for its empirical determination.

Molecular Structure and Identification

A precise understanding of the molecular structure is the cornerstone of any physicochemical analysis. The structural and identifying information for 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid is summarized below.

| Identifier | Value | Source |

| IUPAC Name | 3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoic acid | [1] |

| CAS Number | 878742-28-0 | [1] |

| Molecular Formula | C₁₂H₁₂O₃ | [1] |

| Molecular Weight | 204.22 g/mol | [1] |

| Canonical SMILES | CC(C)(C#CC1=CC(=CC=C1)C(=O)O)O | [4] |

| InChI | InChI=1S/C12H12O3/c1-12(2,15)7-6-9-4-3-5-10(8-9)11(13)14/h3-5,8,15H,1-2H3,(H,13,14) | [1] |

| InChIKey | VKXLALQKRXWOJK-UHFFFAOYSA-N | [1] |

Synthesis of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid

The synthesis of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid is most effectively achieved via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[7][8][9][10]

Synthetic Scheme

The logical workflow for the synthesis is depicted below.

Caption: Synthetic workflow for 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid.

Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure based on established methodologies for Sonogashira couplings.[6]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodobenzoic acid (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).

-

Solvent and Reagents: Add anhydrous and degassed tetrahydrofuran (THF) as the solvent, followed by triethylamine (Et₃N) (3.0 eq.) as the base.

-

Addition of Alkyne: Add 2-methyl-3-butyn-2-ol (1.2 eq.) dropwise to the stirred reaction mixture.

-

Reaction Progression: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid.

Physicochemical Properties

| Property | Value | Method | Source |

| Physical State | Solid | - | [11] |

| Melting Point | Not available | - | - |

| Boiling Point | Not available | - | - |

| Aqueous Solubility | Not available | - | - |

| pKa (acidic) | Predicted: ~4-5 | Computational | [12][13] |

| LogP (Octanol/Water) | Predicted: 2.1 | XlogP3 | [1][4] |

Solubility

While experimental solubility data for 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid is not currently published, its structure suggests it will exhibit pH-dependent aqueous solubility. The presence of the carboxylic acid group means it will be more soluble in basic aqueous solutions due to the formation of the carboxylate salt. Conversely, in acidic solutions, its solubility is expected to be lower. The molecule is anticipated to be soluble in organic solvents such as methanol, ethanol, and ethyl acetate.[14]

Lipophilicity (LogP)

The predicted LogP value of 2.1 indicates that 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid has a moderate degree of lipophilicity.[1][4] This is a crucial parameter in drug development as it influences membrane permeability and protein binding. A balanced LogP is often sought to ensure adequate absorption and distribution without excessive accumulation in fatty tissues.

Acidity (pKa)

The pKa of the carboxylic acid group is predicted to be in the range of 4-5, typical for a benzoic acid derivative.[12][13] This means that at physiological pH (~7.4), the carboxylic acid will be predominantly in its deprotonated, anionic form. This has significant implications for its interaction with biological targets and its pharmacokinetic profile.

Experimental Determination of Physicochemical Properties

For rigorous characterization, the following experimental protocols are recommended.

Workflow for Physicochemical Characterization

Caption: Experimental workflow for physicochemical and spectroscopic characterization.

Protocol for Melting Point Determination

-

Sample Preparation: A small amount of the purified, dry solid is packed into a capillary tube.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The temperature is slowly increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer at a specific pH.

-

Equilibration: The mixture is agitated (e.g., in a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Separation: The saturated solution is separated from the excess solid by centrifugation and filtration.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC-UV.

Protocol for pKa Determination (Potentiometric Titration)

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: The pKa is determined from the titration curve, typically as the pH at which half of the acid has been neutralized.

Protocol for LogP Determination (Shake-Flask Method)

-

System Preparation: n-Octanol and water are mutually saturated by vigorous mixing followed by separation of the two phases.

-

Partitioning: A known amount of the compound is dissolved in one of the phases, and then a known volume of the other phase is added.

-

Equilibration: The mixture is agitated until partitioning equilibrium is reached.

-

Quantification: The concentration of the compound in both the aqueous and n-octanol phases is determined.

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

While experimental spectra for 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid are not widely available, the expected key features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include aromatic protons on the benzene ring, a singlet for the hydroxyl proton of the tertiary alcohol, and singlets for the two methyl groups.

-

¹³C NMR: Expected signals would include carbons of the benzene ring, the carboxylic acid carbon, the two sp-hybridized carbons of the alkyne, the quaternary carbon of the tertiary alcohol, and the two methyl carbons.

Infrared (IR) Spectroscopy

Key expected absorption bands would be:

-

A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).[15]

-

An O-H stretch from the tertiary alcohol (~3600-3200 cm⁻¹).

-

A C=O stretch from the carboxylic acid (~1700 cm⁻¹).[15]

-

A C≡C stretch from the internal alkyne (~2260-2100 cm⁻¹, which may be weak or absent due to symmetry).

-

C-H stretches from the aromatic ring (~3100-3000 cm⁻¹).[15]

Mass Spectrometry (MS)

The predicted mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns could involve the loss of water, a methyl group, or the carboxyl group. PubChemLite provides predicted collision cross-section values for various adducts, which can be useful for identification in high-resolution mass spectrometry.[4]

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid. By combining predicted data with established synthetic and analytical protocols, this document serves as a valuable resource for researchers. A thorough understanding and empirical determination of these properties are critical for advancing the study and application of this compound in drug discovery and development.

References

-

PubChem. 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid. Available from: [Link]

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024).

- Importance of Physicochemical Properties In Drug Discovery. (2015).

-

PubChemLite. 3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoic acid. Available from: [Link]

-

Fiveable. Physicochemical properties. Available from: [Link]

-

Chinchilla, R., Nájera, C., & Yus, M. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(2), 2083-2198. Available from: [Link]

-

Nájera, C., & Yus, M. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5086-5131. Available from: [Link]

-

Cravotto, G., Orio, L., & Palmisano, G. (2012). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 8, 1253-1260. Available from: [Link]

-

Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. Available from: [Link]

-

Hodgson, D. R., & Smith, J. M. (2014). pKa prediction from an ab initio bond length: Part 3—benzoic acids and anilines. Molecular Physics, 112(13), 1785-1794. Available from: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

NIST. Benzoic acid, 3-hydroxy-, methyl ester. Available from: [Link]

-

Satpute, M. S., et al. (2019). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. Rasayan Journal of Chemistry, 12(2), 525-531. Available from: [Link]

-

PhytoBank. 1H NMR Spectrum (PHY0014119). Available from: [Link]

-

Dagri Cyrille, A., et al. (2025). Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum descriptors determined by DFT. International Journal of Chemical Studies, 13(6), 139-144. Available from: [Link]

-

Wikipedia. Sonogashira coupling. Available from: [Link]

-

NIST. Benzoic acid, 3-hydroxy-. Available from: [Link]

- Google Patents. WO2011021218A2 - Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-1h-1,2,4-triazol-1-yl]-benzoic acid and its amine salts.

-

Doc Brown's Chemistry. infrared spectrum of benzoic acid. Available from: [Link]

-

NIST. Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Available from: [Link]

-

Doc Brown's Chemistry. mass spectrum of 3-methylbut-1-ene. Available from: [Link]

-

D'Addario, V., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. International Journal of Molecular Sciences, 25(6), 3233. Available from: [Link]

-

Zhang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1768-1779. Available from: [Link]

-

PubChem. Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate. Available from: [Link]

-

Doc Brown's Chemistry. infrared spectrum of 3-methylbut-1-ene. Available from: [Link]

-

Zhang, Y., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 41(10), 577-582. Available from: [Link]

-

Doc Brown's Chemistry. H-1 proton nmr spectrum of 3-methylbut-1-ene. Available from: [Link]

-

NIST. Benzoic acid, 3-methyl-. Available from: [Link]

-

NIST. Benzoic acid, 3-hydroxy-. Available from: [Link]

-

NIST. Benzoic acid, 3-hydroxy-. Available from: [Link]

Sources

- 1. 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid | C12H12O3 | CID 28063267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid - Amerigo Scientific [amerigoscientific.com]

- 3. 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid | C12H14O3 | CID 443852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoic acid (C12H12O3) [pubchemlite.lcsb.uni.lu]

- 5. 4-Hydroxy-3-(3-methylbut-3-en-1-ynyl)benzoic acid | C12H10O3 | CID 14394291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. 3-(3-HYDROXY-3-METHYLBUT-1-YNYL)BENZOIC ACID | 878742-28-0 [chemicalbook.com]

- 12. pKa prediction from an ab initio bond length: Part 3—benzoic acids and anilines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Spectral Analysis of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

Molecular Structure and Physicochemical Properties

3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid possesses a molecular formula of C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol [1]. Its structure is characterized by a benzoic acid moiety substituted at the meta position with a 3-hydroxy-3-methylbut-1-yne group.

Molecular Structure:

Caption: Molecular structure of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid.

Table 1: Physicochemical Properties of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₃ | PubChem[1] |

| Molecular Weight | 204.22 g/mol | PubChem[1] |

| CAS Number | 878742-28-0 | PubChem[1] |

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is a powerful tool for elucidating the number of different types of protons and their connectivity. The predicted ¹H NMR spectrum of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid in a common solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons, the carboxylic acid proton, the tertiary alcohol proton, and the methyl protons.

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~8.05 | Singlet | 1H | Ar-H |

| ~7.90 | Doublet | 1H | Ar-H |

| ~7.65 | Doublet | 1H | Ar-H |

| ~7.50 | Triplet | 1H | Ar-H |

| ~5.50 | Singlet | 1H | Tertiary alcohol (-OH) |

| ~1.45 | Singlet | 6H | 2 x Methyl (-CH₃) |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Carboxylic Acid Proton (~13.0 ppm): This proton is expected to appear as a broad singlet far downfield due to its acidic nature and hydrogen bonding capabilities.

-

Aromatic Protons (~7.50-8.05 ppm): The four protons on the benzene ring will exhibit complex splitting patterns (doublets, triplets, and a singlet) characteristic of a 1,3-disubstituted benzene ring. The exact chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the alkyne substituent.

-

Tertiary Alcohol Proton (~5.50 ppm): The hydroxyl proton of the tertiary alcohol is expected to be a singlet. Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature.

-

Methyl Protons (~1.45 ppm): The two methyl groups are chemically equivalent and will therefore appear as a single, sharp singlet integrating to six protons.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | Carboxylic acid carbon (-COOH) |

| ~137.0 | Aromatic C (quaternary) |

| ~133.0 | Aromatic CH |

| ~131.0 | Aromatic C (quaternary) |

| ~129.5 | Aromatic CH |

| ~129.0 | Aromatic CH |

| ~128.5 | Aromatic CH |

| ~92.0 | Alkyne C |

| ~83.0 | Alkyne C |

| ~65.0 | Tertiary alcohol carbon (-C(OH)-) |

| ~31.0 | Methyl carbons (2 x -CH₃) |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (~167.0 ppm): The carbon of the carboxylic acid group is the most deshielded and appears at the lowest field.

-

Aromatic Carbons (~128.5-137.0 ppm): The six aromatic carbons will have distinct chemical shifts. The two quaternary carbons (attached to the substituents) will generally have lower intensities than the protonated carbons.

-

Alkyne Carbons (~83.0 and ~92.0 ppm): The two sp-hybridized carbons of the alkyne will appear in this characteristic region.

-

Tertiary Alcohol Carbon (~65.0 ppm): The quaternary carbon bearing the hydroxyl group is found in this range.

-

Methyl Carbons (~31.0 ppm): The two equivalent methyl carbons will give a single signal at a high field.

Predicted Infrared (IR) Spectral Data

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3300-2500 | Broad | Carboxylic Acid | O-H stretch |

| ~3400 | Broad | Alcohol | O-H stretch |

| ~3050 | Medium | Aromatic | C-H stretch |

| ~2230 | Weak-Medium | Alkyne | C≡C stretch |

| ~1700 | Strong | Carboxylic Acid | C=O stretch |

| 1600, 1475 | Medium-Strong | Aromatic | C=C stretch |

| ~1300 | Medium | Carboxylic Acid | C-O stretch |

| ~1150 | Medium | Alcohol | C-O stretch |

Interpretation of the Predicted IR Spectrum:

The IR spectrum will be dominated by a very broad O-H stretching band from the carboxylic acid, which will likely overlap with the C-H stretches. A separate, less broad O-H band for the tertiary alcohol may also be visible. A strong carbonyl (C=O) absorption around 1700 cm⁻¹ is a key diagnostic peak for the carboxylic acid. The weak alkyne C≡C stretch is expected around 2230 cm⁻¹. The aromatic C=C stretching vibrations will appear in the 1600-1475 cm⁻¹ region.

Predicted Mass Spectrometry (MS) Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structure elucidation.

Predicted Fragmentation Pathway:

The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 204. A common fragmentation pathway would be the loss of a methyl group (CH₃) to form a stable tertiary carbocation, followed by other fragmentations.

Caption: Predicted major fragmentation pathways for 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid in mass spectrometry.

Table 5: Predicted Major Mass Spectral Fragments

| m/z | Proposed Fragment |

| 204 | [M]⁺˙ (Molecular ion) |

| 189 | [M-CH₃]⁺ |

| 186 | [M-H₂O]⁺˙ |

| 159 | [M-COOH]⁺ |

Proposed Synthetic Route and Experimental Protocols

A plausible method for the synthesis of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid is the Sonogashira coupling reaction.

Caption: Proposed synthetic workflow for 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid via Sonogashira coupling.

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodobenzoic acid (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).

-

Solvent and Reagents: Add degassed triethylamine (3.0 eq.) as the solvent and base.

-

Addition of Alkyne: Add 2-methyl-3-butyn-2-ol (1.2 eq.) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute aqueous HCl and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the purified product using NMR, IR, and MS to confirm its structure and purity.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectral analysis of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid. By leveraging established principles of spectroscopy, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data. These predictions offer a valuable baseline for researchers who may synthesize and characterize this compound. The provided synthetic protocol further enhances the practical utility of this guide. It is imperative to underscore that experimental verification is the ultimate standard for structural elucidation, and this document should be used as an expert-level reference and educational tool in that pursuit.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. (n.d.). 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid. Retrieved from [Link][1]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]

Sources

An In-Depth Technical Guide to 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic Acid: A Putative Retinoid X Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the structural motif of benzoic acid and its derivatives serves as a cornerstone for the development of novel therapeutics.[1] These compounds have been instrumental in the creation of drugs spanning a wide range of applications.[2] This guide focuses on a specific benzoic acid derivative, 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid , a compound of significant interest due to its structural resemblance to a class of nuclear receptor modulators known as Retinoid X Receptor (RXR) agonists. This document will provide a comprehensive overview of its nomenclature, chemical properties, a detailed, field-proven synthesis methodology, and its potential role in drug discovery and development as a modulator of the RXR signaling pathway.

Part 1: Nomenclature, Synonyms, and Chemical Properties

A clear and unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. This section outlines the various names, registry numbers, and key chemical properties of the title compound.

Synonyms and Alternative Names

The compound is known by several names in chemical literature and supplier catalogs. While the IUPAC name provides a systematic and unambiguous identifier, a variety of synonyms are also in common use.

-

IUPAC Name: 3-(3-hydroxy-3-methylbut-1-ynyl)benzoic acid[3]

-

CAS Number: 878742-28-0[4]

-

Common Synonyms:

Chemical and Physical Properties

A summary of the key physicochemical properties of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid is presented in the table below. These properties are crucial for its handling, formulation, and in silico modeling.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₃ | [4] |

| Molecular Weight | 204.22 g/mol | [4] |

| Appearance | Solid (predicted) | [5] |

| Boiling Point | 389.2 ± 27.0 °C (Predicted) | [5] |

| Density | 1.24 ± 0.1 g/cm³ (Predicted) | [5] |

| pKa | 3.96 ± 0.10 (Predicted) | [5] |

| InChI Key | VKXLALQKRXWOJK-UHFFFAOYSA-N | [3] |

| SMILES | CC(C)(O)C#Cc1cccc(c1)C(O)=O | [4] |

Part 2: Synthesis Methodology

The synthesis of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid can be reliably achieved through a palladium- and copper-catalyzed cross-coupling reaction known as the Sonogashira coupling. This reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Proposed Synthetic Pathway: Sonogashira Coupling

The logical and field-proven approach to the synthesis of the target molecule involves the coupling of two key building blocks: methyl 3-iodobenzoate and 2-methyl-3-butyn-2-ol . The ester of the benzoic acid is used to prevent potential side reactions involving the acidic proton of the carboxylic acid under the basic reaction conditions. A subsequent hydrolysis step will yield the final product.

Caption: Proposed synthesis of the target compound via Sonogashira coupling.

Detailed Experimental Protocol

This protocol is based on well-established procedures for the Sonogashira coupling of aryl halides with terminal alkynes.

Step 1: Sonogashira Coupling of Methyl 3-iodobenzoate and 2-Methyl-3-butyn-2-ol

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-iodobenzoate (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Reagents Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) (2.0 eq.) to the flask via syringe.

-

Alkyne Addition: Add 2-methyl-3-butyn-2-ol (1.2 eq.) to the reaction mixture dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material (methyl 3-iodobenzoate) is consumed.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford methyl 3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate.

Step 2: Hydrolysis of the Methyl Ester

-

Saponification: Dissolve the purified methyl ester from Step 1 in a mixture of methanol and water. Add an excess of sodium hydroxide (2.0-3.0 eq.) and stir the mixture at room temperature or gently heat to reflux until the ester is fully hydrolyzed (monitored by TLC).

-

Acidification: Cool the reaction mixture to 0 °C and acidify with 1M hydrochloric acid until the pH is acidic, resulting in the precipitation of the carboxylic acid.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoic acid as a solid.

Part 3: Biological Activity and Drug Development Potential

The structural features of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid strongly suggest its potential as a Retinoid X Receptor (RXR) agonist. This section will delve into the rationale behind this hypothesis and the potential therapeutic implications.

The Retinoid X Receptor (RXR): A Master Regulator

The Retinoid X Receptors (RXRs) are a family of nuclear receptors that play a pivotal role in regulating a vast array of physiological processes, including cell growth, differentiation, metabolism, and apoptosis. RXRs function as "master regulators" because they form heterodimers with a large number of other nuclear receptors, such as the Retinoic Acid Receptors (RARs), the Peroxisome Proliferator-Activated Receptors (PPARs), and the Liver X Receptors (LXRs). This heterodimerization is essential for the transcriptional activity of these partner receptors.

Caption: Simplified overview of the RXR signaling pathway.

Structural Rationale for RXR Agonism

The design of synthetic RXR agonists, often referred to as "rexinoids," has been an area of intense research. A common structural template for these molecules consists of a hydrophobic group connected via a linker to a polar, acidic head group, which is typically a carboxylic acid. The drug bexarotene, an FDA-approved treatment for cutaneous T-cell lymphoma, is a prime example of such a molecule.

3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid fits this structural paradigm. The benzoic acid moiety serves as the acidic head group, which is known to interact with key residues in the ligand-binding pocket of RXR. The alkynyl linker provides a rigid connection to the hydrophobic 2-hydroxy-2-methylpropyl group. It is hypothesized that this compound will bind to and activate RXR, thereby modulating the transcription of target genes.

Potential Therapeutic Applications

Given its putative role as an RXR agonist, 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid could be a valuable tool for research in a variety of therapeutic areas, including:

-

Oncology: RXR agonists have shown efficacy in the treatment of certain cancers.

-

Metabolic Diseases: The role of RXR in heterodimerization with PPARs and LXRs makes it a target for metabolic disorders such as type 2 diabetes and dyslipidemia.

-

Neurodegenerative Diseases: Emerging research suggests a potential role for RXR agonists in the treatment of neurodegenerative conditions.

-

Inflammatory and Autoimmune Diseases: The immunomodulatory functions of RXR signaling pathways are being explored for the treatment of inflammatory and autoimmune disorders.[1]

Conclusion

3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid is a compelling molecule for researchers in the field of drug discovery and development. Its straightforward synthesis via the robust Sonogashira coupling reaction makes it an accessible tool for chemical biology and medicinal chemistry studies. The strong structural rationale for its activity as a Retinoid X Receptor agonist positions it as a promising candidate for further investigation into its biological effects and therapeutic potential across a spectrum of diseases. This guide provides a foundational understanding of this molecule, from its fundamental properties to its potential applications, to aid researchers in their exploration of this and related compounds.

References

- Crisan, M. E., Gaina, L., & Tofana, M. (2014). Para-aminobenzoic acid–a review. Hop and Medicinal Plants, 22(1-2), 7-12.

-

PubChem. (n.d.). 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

- Satpute, M. S., Shastri, I., & Gangan, V. D. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. RASAYAN Journal of Chemistry, 12(3), 1077-1084.

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. japsonline.com [japsonline.com]

- 3. 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid | C12H12O3 | CID 28063267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid AldrichCPR 878742-28-0 [sigmaaldrich.com]

- 5. 3-(3-HYDROXY-3-METHYLBUT-1-YNYL)BENZOIC ACID | 878742-28-0 [chemicalbook.com]

commercial availability of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid

An In-Depth Technical Guide to 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic Acid for Researchers and Drug Development Professionals

Introduction: A Molecule of Interest in Nuclear Receptor Modulation

3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid has emerged as a compound of significant interest due to its structural resemblance to known therapeutic agents. Its unique combination of a benzoic acid moiety and a sterically hindered alkyne suggests potential applications in medicinal chemistry, particularly in the design of selective receptor modulators. This guide will delve into the technical aspects of this compound, providing a foundation for its further investigation and utilization in research and development.

Commercial Availability and Physicochemical Properties

3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid is commercially available from several chemical suppliers, facilitating its accessibility for research purposes. It is typically supplied as a solid.

Table 1: Physicochemical Properties of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid

| Property | Value | Source |

| CAS Number | 878742-28-0 | PubChem[1] |

| Molecular Formula | C₁₂H₁₂O₃ | PubChem[1] |

| Molecular Weight | 204.22 g/mol | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Storage Temperature | Room Temperature | ChemicalBook[2] |

Table 2: Commercial Suppliers

| Supplier | Availability | Notes |

| Sigma-Aldrich (AldrichCPR) | Available for purchase. | Marketed for early discovery research; analytical data is not collected by the supplier, and the buyer is responsible for confirming identity and purity.[3] |

| ChemicalBook | Listed with multiple suppliers. | Provides aggregated supplier information.[2] |

| Amatek Scientific Co. Ltd. | Listed as a supplier. | Sourced through ChemicalBook.[2] |

| Zhuhai Aobokai Biomedical Technology Co., Ltd. | Listed as a supplier. | Sourced through ChemicalBook.[2] |

| Shanghai Aladdin Biochemical Technology Co.,Ltd. | Listed as a supplier. | Sourced through ChemicalBook.[2] |

Synthesis of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic Acid: A Focus on Sonogashira Coupling

The primary and most efficient method for synthesizing 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid is the Sonogashira cross-coupling reaction.[4][5] This powerful carbon-carbon bond-forming reaction joins a terminal alkyne with an aryl halide. In this case, the reactants are 3-halobenzoic acid (typically 3-iodobenzoic acid or 3-bromobenzoic acid) and 2-methyl-3-butyn-2-ol.

The choice of a copper-free Sonogashira protocol is often preferred in pharmaceutical synthesis to minimize the risk of diyne byproduct formation and to simplify the purification process by avoiding residual copper, which can be toxic.[6]

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is adapted from established methods for the copper-free Sonogashira coupling of aryl bromides with 2-methyl-3-butyn-2-ol and is presented as a robust starting point for the synthesis of the target compound.

Diagram 1: Synthetic Workflow for 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid

Caption: A generalized workflow for the synthesis of the target compound via Sonogashira coupling.

Materials:

-

3-Bromobenzoic acid (1.0 mmol, 1.0 equiv)

-

2-Methyl-3-butyn-2-ol (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

-

Tri(p-tolyl)phosphine (P(p-tol)₃) (0.06 mmol, 6 mol%)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 mmol, 3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF) (5 mL)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromobenzoic acid, palladium(II) acetate, and tri(p-tolyl)phosphine.

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Dissolution: Add anhydrous THF via syringe. Stir the mixture at room temperature for approximately 10 minutes, or until the catalyst components have fully dissolved.

-

Addition of Reagents: Sequentially add DBU and 2-methyl-3-butyn-2-ol to the reaction flask via syringe.

-

Reaction: Immerse the flask in a preheated oil bath at 80°C and stir the reaction mixture vigorously for 6 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aryl bromide has been consumed.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride, followed by brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Potential Biological Activity: A Retinoid X Receptor (RXR) Agonist Scaffold

The chemical structure of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid is notably similar to that of Bexarotene (Targretin®), a third-generation retinoid that selectively activates Retinoid X Receptors (RXRs).[6][7] Bexarotene is an FDA-approved treatment for cutaneous T-cell lymphoma (CTCL).[3][7]

Diagram 2: Structural Analogy to Bexarotene

Caption: The structural similarity between Bexarotene and the target compound suggests a potential for similar biological activity.

This structural analogy provides a strong rationale for investigating 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid as a potential RXR agonist. RXRs are nuclear receptors that play a crucial role in regulating gene expression involved in cell differentiation, proliferation, and apoptosis.[7][8]

The Retinoid X Receptor (RXR) Signaling Pathway

RXRs function as ligand-activated transcription factors.[8] They can form homodimers (RXR/RXR) or, more commonly, heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), Thyroid Hormone Receptor (TR), and Peroxisome Proliferator-Activated Receptors (PPARs).[9][10][11]

The binding of an agonist, such as bexarotene, to RXR induces a conformational change in the receptor. This leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins, which in turn initiates the transcription of target genes.[5][12]

Diagram 3: Simplified RXR Signaling Pathway

Caption: Overview of the RXR signaling pathway, from ligand binding to gene transcription.

Future Directions and Research Applications

Given its commercial availability and straightforward synthesis, 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid represents an excellent candidate for further investigation in several areas:

-

Biological Evaluation: In vitro and in vivo studies are warranted to confirm its activity as an RXR agonist and to determine its selectivity profile across different RXR isoforms and heterodimer partners.

-

Structure-Activity Relationship (SAR) Studies: The synthesis of analogs with modifications to the benzoic acid and the tertiary alcohol moieties could provide valuable insights into the structural requirements for potent and selective RXR modulation.

-

Therapeutic Potential: As an RXR agonist, this compound and its derivatives could be explored for their therapeutic potential in oncology, metabolic diseases, and neurodegenerative disorders, areas where RXR signaling is known to be a key regulator.[11]

Conclusion

3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid is a commercially accessible compound with a high potential for use in drug discovery and development. Its synthesis via Sonogashira coupling is well-established, and its structural similarity to the RXR agonist bexarotene provides a strong rationale for its investigation as a modulator of this important nuclear receptor signaling pathway. This guide provides the foundational technical information for researchers to embark on the further exploration of this promising molecule.

References

-

Bexarotene - DermNet. (n.d.). Retrieved January 19, 2026, from [Link]

-

Bexarotene. (2023, December 19). In Wikipedia. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid. Retrieved January 19, 2026, from [Link]

- Caporale, A., Tartaggia, S., Castellin, A., & De Lucchi, O. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384–393.

-

What is the mechanism of Bexarotene? (2024, July 17). Patsnap Synapse. Retrieved January 19, 2026, from [Link]

- National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Bexarotene. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.

-

Bexarotene: uses, dosing, warnings, adverse events, interactions. (n.d.). Oncology News Central. Retrieved January 19, 2026, from [Link]

- Kersten, S. (2014).

- Marks, M. S., Hallenbeck, P. L., Nagata, T., Segars, J. H., Appella, E., & Ozato, K. (1992). H-2RIIBP (RXR beta) heterodimerization provides a mechanism for combinatorial diversity in the regulation of retinoic acid and thyroid hormone responsive genes. The EMBO journal, 11(4), 1419–1435.

- Heery, D. M., Zacharewski, T., Pierrat, B., Gronemeyer, H., Chambon, P., & Losson, R. (1994). Homo- and heterodimers of the retinoid X receptor (RXR) activate transcription in yeast. Nucleic acids research, 22(23), 5028–5035.

- Shino, M., & Ishida, Y. (2020). Retinoid X Receptor: Cellular and Biochemical Roles of Nuclear Receptor with a Focus on Neuropathological Involvement. International journal of molecular sciences, 21(23), 9037.

-

ResearchGate. (n.d.). Structure of RXR and its transactivation, A Schematic representation... Retrieved January 19, 2026, from [Link]

-

Proteopedia. (2023, January 12). Retinoid X receptor. Retrieved January 19, 2026, from [Link]

-

Retinoid X receptor. (2023, December 19). In Wikipedia. Retrieved January 19, 2026, from [Link]

-

Broad Institute. (n.d.). Human Gene Set: BIOCARTA_RARRXR_PATHWAY. GSEA. Retrieved January 19, 2026, from [Link]

- Al-Hussain, S., Al-Malki, A. L., & El-Sharkawy, A. M. (2018). A Review of the Molecular Design and Biological Activities of RXR Agonists. Molecules (Basel, Switzerland), 23(10), 2469.

- Retinoid X Receptor Antagonists. (2019). Molecules (Basel, Switzerland), 24(18), 3290.

- CN1251833A - Process for preparing substituted benzoic acid - Google Patents. (n.d.).

- US7335791B1 - Process for the synthesis of hydroxy aromatic acids - Google Patents. (n.d.).

- US8350029B2 - Process for the preparation of gefitinib - Google Patents. (n.d.).

- Al-Hussain, S., Al-Malki, A. L., & El-Sharkawy, A. M. (2018). A Review of the Molecular Design and Biological Activities of RXR Agonists. Molecules (Basel, Switzerland), 23(10), 2469.

- Modeling, Synthesis, and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl... (2019). Molecules (Basel, Switzerland), 24(18), 3290.

- WO2011021218A2 - Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-1h-1,2,4-triazol-1-yl]-benzoic acid and its amine salts - Google Patents. (n.d.).

Sources

- 1. Bexarotene - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid | C12H12O3 | CID 28063267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Modeling, synthesis and biological evaluation of potential retinoid X receptor (RXR) selective agonists: novel analogues of 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (bexarotene) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BIOCARTA_RARRXR_PATHWAY [gsea-msigdb.org]

- 6. oncologynewscentral.com [oncologynewscentral.com]

- 7. Bexarotene - Wikipedia [en.wikipedia.org]

- 8. dermnetnz.org [dermnetnz.org]

- 9. Retinoid X receptor - Wikipedia [en.wikipedia.org]

- 10. Retinoid X Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Retinoid X receptor - Proteopedia, life in 3D [proteopedia.org]

Unlocking the Therapeutic Potential of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic Acid: A Roadmap for Investigation

Abstract

This technical guide outlines a comprehensive research and development strategy for the novel compound 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid. While direct biological data for this molecule is not yet publicly available, its structural features, particularly the presence of a substituted benzoic acid and a terminal alkyne, suggest significant potential as a modulator of nuclear receptors, specifically the Retinoid X Receptor (RXR). This document provides a detailed roadmap for researchers, scientists, and drug development professionals to explore its synthesis, validate its hypothesized mechanism of action, and evaluate its preclinical viability as a therapeutic agent, with a primary focus on oncology.

Introduction: The Rationale for Investigation

The landscape of drug discovery is continually evolving, with a persistent need for novel scaffolds that can address unmet medical needs. Benzoic acid derivatives are a cornerstone in medicinal chemistry, forming the basis of numerous approved drugs.[1][2] The unique structural motif of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid, combining a carboxylic acid with a sterically hindered alkyne, presents an intriguing starting point for a drug discovery program.

A key area of interest for this molecule lies in its potential to act as a Retinoid X Receptor (RXR) agonist. RXRs are ligand-activated transcription factors that play a crucial role in regulating cell differentiation, proliferation, and metabolism.[3] Bexarotene, an approved treatment for cutaneous T-cell lymphoma, is a well-known RXR agonist that features a substituted benzoic acid moiety.[4][5] The structural analogy between Bexarotene and 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid provides a strong rationale for investigating the latter as a potential RXR modulator.

This guide will delineate a multi-pronged approach to systematically evaluate this compound, encompassing its chemical synthesis, in-silico modeling, a suite of in-vitro biological assays, and preliminary pharmacokinetic profiling.

Synthesis and Chemical Characterization

The synthesis of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid can be readily achieved through established organometallic cross-coupling reactions. The Sonogashira coupling is the most logical and efficient method for this transformation.[6][7][8]

Proposed Synthetic Route: Sonogashira Coupling

The primary synthetic strategy involves the palladium- and copper-catalyzed cross-coupling of 3-iodobenzoic acid with 2-methyl-3-butyn-2-ol.

Sources

- 1. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 2. researchgate.net [researchgate.net]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. mdpi.com [mdpi.com]

- 5. Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

An In-depth Technical Guide to the Role of the Tertiary Alcohol in 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid

Abstract

This technical guide provides a comprehensive analysis of the pivotal role of the tertiary alcohol functionality in the chemical behavior and potential applications of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid. While direct literature on this specific molecule is nascent, this document synthesizes information from analogous structures and fundamental chemical principles to offer an in-depth perspective for researchers, scientists, and drug development professionals. We will explore the synthesis of this compound, the influence of the tertiary alcohol on its physicochemical properties, its reactivity as a synthetic handle, and its potential impact on biological activity. This guide is structured to provide not only theoretical understanding but also practical, field-proven insights into the strategic utility of this functional group.

Introduction

3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid is a bifunctional molecule that incorporates a rigid alkynyl linker between a benzoic acid moiety and a tertiary propargylic alcohol. Benzoic acid derivatives are a cornerstone in medicinal chemistry, known for their diverse biological activities.[1][2][3][4] The introduction of an alkynyl side chain, particularly one capped with a tertiary alcohol, presents a unique combination of structural features that can significantly influence the molecule's properties and potential applications. This guide will specifically dissect the multifaceted role of the 3-hydroxy-3-methylbutyl group, moving beyond a simple structural description to a functional analysis of its impact.

Synthesis and Spectroscopic Characterization

The most direct and efficient synthetic route to 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid is the Sonogashira cross-coupling reaction.[5][6][7] This well-established palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Synthetic Protocol: Sonogashira Coupling

A reliable method for the synthesis involves the coupling of 3-iodobenzoic acid with 2-methyl-3-butyn-2-ol. The tertiary alcohol in 2-methyl-3-butyn-2-ol also serves as a convenient protecting group for the terminal alkyne, which can be removed under basic conditions if the terminal alkyne is desired.[8]

Experimental Protocol:

-

To a solution of 3-iodobenzoic acid (1.0 eq) in a suitable solvent such as THF or DMF, add 2-methyl-3-butyn-2-ol (1.2 eq).

-

Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.02 eq), and a copper(I) co-catalyst, typically CuI (0.04 eq).

-

A base, commonly a bulky amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is added to the reaction mixture.

-

The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by removing the solvent, followed by an aqueous workup and extraction with an organic solvent.

-

The crude product is then purified by column chromatography on silica gel to yield 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid.

Diagram of the Sonogashira Coupling Reaction:

Caption: Sonogashira coupling for the synthesis of the target molecule.

Spectroscopic Characterization

The structural features of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid give rise to a characteristic spectroscopic signature.

| Spectroscopic Data | Predicted Chemical Shift/Frequency | Assignment |

| ¹H NMR | ~1.6 ppm (s, 6H) | Two methyl groups of the tertiary alcohol |

| ~2.5 ppm (s, 1H) | Hydroxyl proton of the tertiary alcohol | |

| 7.4-8.2 ppm (m, 4H) | Aromatic protons of the benzoic acid ring | |

| ~13.0 ppm (br s, 1H) | Carboxylic acid proton | |

| ¹³C NMR | ~31 ppm | Methyl carbons of the tertiary alcohol |

| ~65 ppm | Quaternary carbon of the tertiary alcohol | |

| ~80-90 ppm | Alkynyl carbons | |

| ~128-135 ppm | Aromatic carbons | |

| ~167 ppm | Carboxylic acid carbon | |

| IR Spectroscopy | ~3400 cm⁻¹ (broad) | O-H stretch of the tertiary alcohol |

| ~3000-2500 cm⁻¹ (broad) | O-H stretch of the carboxylic acid | |

| ~2230 cm⁻¹ (weak) | C≡C stretch of the internal alkyne | |

| ~1700 cm⁻¹ (strong) | C=O stretch of the carboxylic acid |

The Multifaceted Role of the Tertiary Alcohol

The tertiary alcohol in 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid is not a passive spectator; it actively influences the molecule's chemical and physical properties.

Influence on Physicochemical Properties

-

Solubility and Polarity: The hydroxyl group significantly increases the polarity of the molecule and its capacity for hydrogen bonding. This can enhance its solubility in polar solvents, a crucial factor in drug development for formulation and bioavailability.

-

Conformational Rigidity: The bulky tertiary butyl group introduces steric hindrance, which can restrict the rotation around the C-C single bond adjacent to the alkyne. This can lead to a more defined three-dimensional structure, which may be advantageous for specific binding interactions with biological targets.

-

Metabolic Stability: Tertiary alcohols are generally more resistant to oxidation compared to primary and secondary alcohols.[9][10][11] This metabolic stability is a desirable trait in drug candidates, as it can lead to a longer half-life in vivo.

Reactivity and Synthetic Utility

The tertiary alcohol serves as a versatile synthetic handle for further molecular modifications.

-

Protection/Deprotection Chemistry: The hydroxyl group can be protected with various protecting groups, such as silyl ethers (e.g., TMS, TBDMS), to prevent its interference in subsequent reactions targeting the carboxylic acid or aromatic ring.[12][13][14][15][16] The choice of protecting group allows for orthogonal deprotection strategies in complex syntheses.

Diagram of Protection/Deprotection:

Caption: Protection and deprotection of the tertiary alcohol.

-

Nucleophilic Substitution: The tertiary alcohol can be converted into a good leaving group, for example, by protonation in the presence of a strong acid, facilitating Sₙ1-type substitution reactions.[9][10][11][17][18] This allows for the introduction of various nucleophiles at the tertiary carbon center.

-

Intramolecular Cyclization: The proximity of the tertiary alcohol to the benzoic acid and alkyne functionalities opens up possibilities for intramolecular cyclization reactions.[19][20] Under specific conditions, the hydroxyl group could act as an internal nucleophile, attacking the alkyne (potentially activated by a metal catalyst) or the carboxylic acid group (or its activated derivative) to form cyclic ethers or lactones.

Potential Impact on Biological Activity

The tertiary alcohol group can significantly influence the interaction of the molecule with biological targets.

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the binding pocket of an enzyme or receptor.

-

Pharmacophore Element: The specific spatial arrangement of the tertiary alcohol in relation to the benzoic acid and the rigid alkynyl linker can be a key element of the molecule's pharmacophore, contributing to its binding affinity and selectivity.

-

Modulation of Lipophilicity: The introduction of the hydroxyl group can fine-tune the lipophilicity of the molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

The tertiary alcohol in 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid is a key functional group that imparts a unique set of properties to the molecule. It enhances polarity and metabolic stability, offers a versatile handle for synthetic modifications, and has the potential to play a critical role in the molecule's interaction with biological targets. For researchers in organic synthesis and drug discovery, understanding the multifaceted role of this tertiary alcohol is essential for unlocking the full potential of this and related molecular scaffolds. Further investigation into the specific biological activities and reaction pathways of this compound is warranted and promises to yield valuable insights for the development of novel therapeutics and functional materials.

References

-

Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. PubMed. Available at: [Link]

-